![molecular formula C20H24N2O3 B2492179 2-ethoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 2034548-66-6](/img/structure/B2492179.png)
2-ethoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide
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Description
The compound “2-ethoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide” is a complex organic molecule. It contains several functional groups including an ethoxy group, a pyridine ring, a tetrahydro-2H-pyran ring, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and benzamide groups are aromatic, while the tetrahydro-2H-pyran ring is a saturated cyclic ether .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the pyridine ring could participate in electrophilic substitution reactions, while the ether group in the tetrahydro-2H-pyran ring could potentially undergo cleavage under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would likely be influenced by the polar groups present in the molecule. The presence of aromatic rings could contribute to its UV/Vis absorption spectrum .Scientific Research Applications
Anti-Tubercular Activity
2-ethoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide: has been investigated for its anti-tubercular properties. In a study by Singireddi et al., a series of novel derivatives were designed, synthesized, and evaluated against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were found to be non-toxic to human cells, making them promising candidates for further development.
Csp3-H Oxidation
Transition metals can catalyze the oxidation of Csp3-H bonds, leading to the synthesis of aromatic ketones. In this context, 2-ethoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide derivatives have been explored. Specifically, a copper-catalyzed approach enables the direct Csp3-H oxidation of pyridin-2-yl-methanes to produce pyridin-2-yl-methanones under mild conditions . This method offers an efficient route to valuable ketone derivatives.
Biochemical Research
Researchers have utilized 2-ethoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide in biochemical studies. For instance, it is available as a biochemical for proteomics research, and its molecular formula is C22H24N4O3 . While specific applications in this field may vary, its availability underscores its relevance in biological investigations.
properties
IUPAC Name |
2-ethoxy-N-[oxan-4-yl(pyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-2-25-18-8-4-3-7-17(18)20(23)22-19(15-9-12-24-13-10-15)16-6-5-11-21-14-16/h3-8,11,14-15,19H,2,9-10,12-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYAFHIMWCZCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC(C2CCOCC2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide |
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